1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE
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Overview
Description
1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE is a complex organic compound that features a benzodioxole moiety, a pyrrolidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of catechol with dihalomethanes in the presence of a strong base to form the benzodioxole ring . This intermediate is then coupled with a pyrrolidine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzodioxole and pyrrolidine rings can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole or pyrrolidine rings.
Scientific Research Applications
1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe for studying biological processes involving benzodioxole and pyrrolidine derivatives.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the pyrrolidine ring may modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
BENZODIOXOLE DERIVATIVES AS COX INHIBITORS: These compounds are structurally similar and have been evaluated for their potential as cyclooxygenase inhibitors.
Uniqueness
1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19-12-16(10-14-4-2-1-3-5-14)20(23)21(19)9-8-15-6-7-17-18(11-15)25-13-24-17/h1-7,11,16H,8-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOIHYOGDUAANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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